N-((4-Phenylpiperidin-4-yl)methyl)propionamide
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Overview
Description
N-((4-Phenylpiperidin-4-yl)methyl)propionamide is a chemical compound with the molecular formula C15H22N2O and a molecular weight of 246.34798 g/mol It is characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Phenylpiperidin-4-yl)methyl)propionamide typically involves the reaction of 4-phenylpiperidine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((4-Phenylpiperidin-4-yl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-((4-Phenylpiperidin-4-yl)methyl)propionamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-Phenylpiperidin-4-yl)methyl)propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperidine moiety is known to interact with opioid receptors, potentially leading to analgesic effects. Additionally, the compound may modulate other signaling pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: A precursor in the synthesis of N-((4-Phenylpiperidin-4-yl)methyl)propionamide.
N-((4-Phenylpiperidin-4-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a propionamide group.
N-((4-Phenylpiperidin-4-yl)methyl)butyramide: Similar structure but with a butyramide group instead of a propionamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with opioid receptors and other molecular targets makes it a valuable compound for research in medicinal chemistry and pharmacology .
Properties
CAS No. |
83783-73-7 |
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Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-[(4-phenylpiperidin-4-yl)methyl]propanamide |
InChI |
InChI=1S/C15H22N2O/c1-2-14(18)17-12-15(8-10-16-11-9-15)13-6-4-3-5-7-13/h3-7,16H,2,8-12H2,1H3,(H,17,18) |
InChI Key |
IEYZMSATIKDYOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1(CCNCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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